molecular formula C12H10Cl2N2 B1425756 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine CAS No. 1484436-52-3

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine

Cat. No. B1425756
M. Wt: 253.12 g/mol
InChI Key: YDNDAHPSDPWHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-N-(2,6-dichlorophenyl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1484436-52-3 . It has a molecular weight of 253.13 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10Cl2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2 .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Application 1: Ni2+ and Cu2+ complexes of N-(2,6-dichlorophenyl)-N-mesityl formamidine dithiocarbamate

  • Summary of Application: This compound is used to create Ni2+ and Cu2+ complexes, which are then studied for their potential as CYP3A4 inhibitors. This approach mimics current trends in pharmaceutical design and biomedicine by incorporating potentially active molecules into various media to predict their biological efficacies .
  • Methods of Application: The complex structures were established through 1H and 13C nuclear magnetic resonance (NMR), elemental, and single-crystal X-ray analysis .
  • Results or Outcomes: The simulations show appreciable binding of compounds 1 and 2 to CYP3A4 with average interaction energies of –97 and –87 kcal/mol, respectively .

Application 2: Synthesis of 1,3,5-Triazepines and Benzo [f] [1,3,5]triazepines

  • Summary of Application: Benzene-1,2-diamine is used to react with acyl isoselenocyanate intermediates, which are generated from acyl chlorides and KSeCN, resulting in the formation of 1,3,5-triazepineselone derivatives .
  • Methods of Application: The synthesis of 1,3,5-triazepine derivatives involves nucleophilic or electrophilic substitution reactions with various reagents such as o-phenylenediamine, 2-aminobenzamide, isothiocyanates, pyrazoles, thiazoles, oxadiazoles, oxadiazepines, and hydrazonoyl chloride .
  • Results or Outcomes: This methodology offers great potential diversity and available starting materials .

Application 3: Synthesis of Benzimidazole Derivatives

  • Summary of Application: Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring. Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
  • Methods of Application: The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years. The condensation between 1,2-benzenediamine and aldehydes has received intensive interest .
  • Results or Outcomes: Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .

Application 4: Synthesis of o-Phenylenediamine

  • Summary of Application: o-Phenylenediamine (OPD) is an organic compound with the formula . This aromatic diamine is an important precursor to many heterocyclic compounds .
  • Methods of Application: Commonly, 2-nitrochlorobenzene is treated with ammonia and the resulting 2-nitroaniline, whose nitro group is then reduced .
  • Results or Outcomes: o-Phenylenediamine condenses with ketones and aldehydes to give rise to various valuable products .

Application 5: Synthesis of Benzimidazole Derivatives

  • Summary of Application: Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring. Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
  • Methods of Application: The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years. The condensation between 1,2-benzenediamine and aldehydes has received intensive interest .
  • Results or Outcomes: Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .

Application 6: Synthesis of o-Phenylenediamine

  • Summary of Application: o-Phenylenediamine (OPD) is an organic compound with the formula . This aromatic diamine is an important precursor to many heterocyclic compounds .
  • Methods of Application: Commonly, 2-nitrochlorobenzene is treated with ammonia and the resulting 2-nitroaniline, whose nitro group is then reduced .
  • Results or Outcomes: o-Phenylenediamine condenses with ketones and aldehydes to give rise to various valuable products .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-N-(2,6-dichlorophenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNDAHPSDPWHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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